molecular formula C12H16BrN B14311207 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole CAS No. 111511-15-0

5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole

Cat. No.: B14311207
CAS No.: 111511-15-0
M. Wt: 254.17 g/mol
InChI Key: HUFCAYBMGPVYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 5-position and four methyl groups at the 1, 2, 3, and 3 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the bromination of 1,2,3,3-tetramethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced indole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxidized indole compounds, and reduced indole derivatives, each with unique chemical and biological properties.

Scientific Research Applications

5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the additional methyl groups and has different chemical and biological properties.

    1,2,3,3-Tetramethylindole: Does not contain the bromine atom, resulting in distinct reactivity and applications.

    5-Chloro-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

Uniqueness

5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and multiple methyl groups, which confer specific chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

111511-15-0

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

5-bromo-1,2,3,3-tetramethyl-2H-indole

InChI

InChI=1S/C12H16BrN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-8H,1-4H3

InChI Key

HUFCAYBMGPVYDK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C)C=CC(=C2)Br)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.